Dimethyl (2,2-dimethoxyethyl)propanedioate
Description
Dimethyl (2,2-dimethoxyethyl)propanedioate is a malonate-derived ester featuring a 2,2-dimethoxyethyl substituent at the central carbon of the propanedioate backbone. This compound is synthesized via nitro-Mannich/lactamisation cascades or through cyclization reactions involving diols and carbonyl-protecting agents, as seen in related malonate derivatives . Its applications span pharmaceutical intermediates and specialty polymer synthesis due to its reactive ester groups and functionalized side chains.
Properties
CAS No. |
51534-81-7 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
dimethyl 2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C9H16O6/c1-12-7(13-2)5-6(8(10)14-3)9(11)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
HPCPJKAFKIAFOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2,2-dimethoxyethyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion of dimethyl malonate is generated using a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with 2,2-dimethoxyethyl bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (2,2-dimethoxyethyl)propanedioate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to the following structurally related propanedioate esters:
| Compound Name | Key Substituents | CAS Number (if available) | Molecular Formula | Key Applications |
|---|---|---|---|---|
| Dimethyl (2,2-dimethoxyethyl)propanedioate | 2,2-dimethoxyethyl group | N/A | C9H16O6 | Polymer precursors, drug synthesis |
| Dimethyl malonate | Simple malonate ester (no substituents) | 108-59-8 | C5H8O4 | Solvent, organic synthesis |
| (±)-Dimethyl (2-nitro-1-phenylethyl)propanedioate (6d) | 2-nitro-1-phenylethyl group | N/A | C14H15NO7 | Nitro-Mannich reaction products |
| 5,5-Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | Cyclic dioxane ring | N/A | C10H14O6 | Hydrolysable hydrogels |
| Diethyl 2-methylidenepropanedioate | Methylidene group | 3377-20-6 | C8H10O4 | Reactive dienophile |
Key Observations:
- Functional Group Impact : The 2,2-dimethoxyethyl group in the target compound enhances solubility in polar solvents compared to dimethyl malonate, which lacks substituents . However, it is less reactive than nitro- or methylidene-substituted analogs (e.g., 6d or diethyl 2-methylidenepropanedioate) due to the electron-donating nature of methoxy groups .
- Cyclic vs. Acyclic Derivatives : The dioxane-ring-containing analog () exhibits higher thermal stability (mp >100°C) compared to the acyclic target compound, likely due to reduced conformational flexibility .
Key Findings:
- The target compound’s synthesis is more efficient (1 hour vs. 6 days for 6d) due to the use of acid-catalyzed cyclization rather than multi-step nitro-Mannich reactions .
- Substituents like nitro groups (in 6d) require longer reaction times due to steric and electronic challenges during bond formation .
Physical and Chemical Properties
Key Differences:
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